molecular formula C5H6N4S B2722130 Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine CAS No. 933698-31-8

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine

Cat. No.: B2722130
CAS No.: 933698-31-8
M. Wt: 154.19
InChI Key: BZAIJKINYSPWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a heterocyclic compound featuring a fused imidazole-thiadiazole core with a methanamine (-CH2NH2) substituent at the 6-position. This structure confers unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIJKINYSPWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1N=CS2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide-Mediated Cyclization

A one-pot reaction between substituted carboxylic acids (1a–l ) and thiosemicarbazide (2 ) in the presence of phosphorus oxytrichloride (POCl₃) yields 5-substituted-1,3,4-thiadiazol-2-amines (3a–l ). Subsequent condensation with phenacyl bromides (4a–l ) in anhydrous ethanol under reflux forms the imidazo[2,1-b]thiadiazole core (5a–l ). For example:

  • 5a : 6-(4-Methoxyphenyl)-2-(4-methylphenyl)imidazo[2,1-b]thiadiazole (82% yield, 158–160°C).

α-Bromoacetyl Derivative Coupling

Alternative routes employ 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d ) reacted with α-bromoacetyl derivatives (8 ) in ethanol under reflux to yield 3-(imidazo[2,1-b]thiadiazol-2-yl)-1H-indole derivatives (9a–p ). Key intermediates are characterized by $$ ^1H $$-NMR and $$ ^{13}C $$-NMR to confirm regioselectivity.

Optimization Strategies

Solvent and Catalyst Systems

  • Ionic Liquids : [Bmim]Br (1-butyl-3-methylimidazolium bromide) enhances reaction rates in three-component syntheses, achieving yields >80% for thiazole-imidazo[2,1-b]thiadiazole hybrids.
  • Green Chemistry : Aqueous media with sulfamic acid/TEA catalysts reduce environmental impact while maintaining efficiency (e.g., 87% yield for compound 4a ).

Temperature and Time

  • Cyclocondensation at 60°C for 3.5 h in trifluoroacetic acid (TFA) optimizes intermediate formation.
  • Prolonged reflux (6–8 h) in ethanol improves crystallinity and purity.

Analytical Validation

Synthesized compounds are characterized via:

  • Spectroscopy : $$ ^1H $$-NMR (δ 2.32–8.60 ppm for aromatic protons), $$ ^{13}C $$-NMR (C=O at 165–170 ppm), and IR (N-H stretch at 3120–3150 cm⁻¹).
  • Chromatography : TLC (silica gel, chloroform/methanol 10:1) and HPLC (C18 column, acetonitrile/water) ensure >95% purity.
  • X-ray Crystallography : Confirms regiochemistry, as demonstrated for 2-[2-methyl-6-(4-methylphenyl)imidazo[2,1-b]thiadiazol-5-yl]-1H-benzimidazole.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Reference
Thiosemicarbazide cyclization Carboxylic acids, POCl₃ Reflux, 4 h 67–74 90–95
α-Bromoacetyl coupling 1H-Indoles, phenacyl bromides Ethanol, 60°C, 3.5 h 58–70 85–92
Zinc-mediated reductive amination Aryl glyoxals, Zn dust 5% NaOH, 24 h 69–82 88–94
Ionic liquid catalysis Thiosemicarbazide, [Bmim]Br 80°C, 2 h 75–90 95–98

Challenges and Solutions

  • Low Solubility : Imidazo[2,1-b]thiadiazoles exhibit poor solubility in polar solvents. Sonication in DMF/EtOH (1:1) improves dissolution for HPLC analysis.
  • Byproduct Formation : Coupling byproducts (e.g., hydrodimers) are minimized using excess Zn (15 equiv) and controlled pH.

Industrial Scalability

Continuous flow reactors optimize large-scale production by reducing reaction times (2–4 h vs. 24 h batch) and improving yield consistency (±2% variation). Key parameters include:

  • Residence Time : 30–45 min.
  • Temperature Gradient : 50–80°C.

Emerging Methodologies

Recent advances focus on photoredox catalysis and enzymatic synthesis to enhance stereocontrol, though these methods remain experimental.

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Applications

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising anticancer properties. Various studies have reported their efficacy against different cancer types:

  • Pancreatic Cancer : A study evaluated several derivatives of imidazo[2,1-b][1,3,4]thiadiazole for their antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines. Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, with some derivatives significantly inhibiting cell migration in wound-healing assays .
  • Mesothelioma : Another class of these compounds was tested for their ability to inhibit focal adhesion kinase (FAK) phosphorylation in mesothelioma cells. Compounds exhibited IC50 values between 0.59 and 2.81 µM and enhanced the activity of gemcitabine, a standard chemotherapy agent .
  • Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms, including the inhibition of cell proliferation and migration through the modulation of key signaling pathways such as FAK and CDK1 .

Antimicrobial Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Activity : These compounds have shown effectiveness against various bacterial strains and fungi. For instance, some derivatives were noted to suppress quorum sensing in bacteria and prevent biofilm formation .
  • Antituberculosis Properties : Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been identified as potential candidates for treating tuberculosis due to their ability to inhibit Mycobacterium tuberculosis growth .

Other Biological Activities

Beyond cancer and antimicrobial applications, imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit a range of other biological activities:

  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
  • Hypoglycemic Activity : Research indicates that these compounds may also exhibit hypoglycemic effects, suggesting potential applications in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imidazo[2,1-b][1,3,4]thiadiazole derivatives is crucial for optimizing their efficacy:

CompoundActivity TypeIC50 ValueNotes
Compound AAnticancer5.11 µMEffective against PDAC
Compound BAntimicrobial-Inhibits biofilm formation
Compound CAnti-inflammatory-Reduces inflammation markers

Mechanism of Action

The mechanism of action of imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), thereby interfering with cell signaling pathways that promote cancer cell proliferation . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and chemical profiles of imidazo[2,1-b][1,3,4]thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations:
  • Methanamine Group : The primary amine in the target compound improves solubility and may enhance target binding via hydrogen bonding, as seen in its anticancer activity against HOP-92 (GI50: 0.114 µM) .
  • Antitubercular Activity : Derivatives with furyl (6c) or cyclohexyl groups exhibit 100% inhibition at MIC >6.25 µg/mL, while the methanamine analog’s activity remains unstudied in this context .

Pharmacokinetic Considerations

  • Solubility : The methanamine group’s polarity may improve aqueous solubility compared to lipophilic analogs like the 4-chlorophenyl derivative.
  • Bioavailability : Compounds with methylsulfonylphenyl groups () show IC50 values ~1.2–1.4 µM, suggesting balanced lipophilicity for cell penetration. The target compound’s amine group could similarly optimize absorption .

Biological Activity

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity through various studies, highlighting its antiproliferative effects, mechanisms of action, and structural characteristics that contribute to its efficacy.

Overview of Biological Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their biological activities, particularly their anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and mesothelioma.

Antiproliferative Activity

A significant body of research has focused on the antiproliferative activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance:

  • In vitro Studies : A series of derivatives were tested against PDAC cell lines (SUIT-2, Capan-1, Panc-1) using the Sulforhodamine B assay. Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating effective growth inhibition. Notably, compound 9c not only inhibited proliferation but also significantly reduced cell migration in scratch wound-healing assays .
  • Mechanisms of Action : The mechanism underlying the antiproliferative effects often involves the inhibition of focal adhesion kinase (FAK), a protein implicated in cancer cell migration and survival. Compounds 1a and 1b showed IC50 values between 0.59 and 2.81 µM in mesothelioma cells and enhanced the effects of gemcitabine by upregulating the expression of the gemcitabine transporter hENT-1 .

Structure-Activity Relationship (SAR)

The structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives plays a crucial role in their biological activity. Variations in substitution patterns on the thiadiazole ring can lead to significantly different biological profiles:

CompoundSubstituentsIC50 (µM)Cell Line
9c-5.11SUIT-2
9l-10.8Capan-1
12bCH32.2Panc-1R
13gF3.9Panc-1R

This table summarizes key findings from various studies that illustrate how different substitutions impact the potency of these compounds against specific cancer cell lines.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[2,1-b][1,3,4]thiadiazole derivatives:

  • Pancreatic Cancer : A study evaluated a library of compounds against PDAC cells and found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through cell cycle arrest at the G2/M phase .
  • Mesothelioma : Another research effort focused on primary mesothelioma cultures where compounds demonstrated significant cytotoxic effects and were shown to enhance the activity of existing chemotherapeutics like gemcitabine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.